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molecular formula C11H14O3 B1198645 2-(4-hydroxyphenyl)-3-methylbutanoic acid CAS No. 70124-98-0

2-(4-hydroxyphenyl)-3-methylbutanoic acid

Cat. No. B1198645
M. Wt: 194.23 g/mol
InChI Key: GDBITPXOESTAML-UHFFFAOYSA-N
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Patent
US04307036

Procedure details

53.1 g of p-methoxyphenylacetonitrile was alkylated with 51.4 g of isopropyl bromide in NaOH/H2O/toluene/Aliquot 336 at reflux for 24 hours. (See, for example, U.S. Pat. Nos. 4,056,509 and 4,144,264.) The crude product was hydrolyzed and demethylated in refluxing concentrated HBr to give α-isopropyl 4-hydroxyphenylacetic acid at 69% overall yeild. The hydroxy acid was alkylated with chlorodifluoromethane in the presence of sodium hydroxide and water according to the procedure set forth at page 2 of British Patent Application No. 2017668A to give crude α-isopropyl-4-difluoromethoxyphenylacetic acid at 62 wt%. 15.9 g of this acid was then reacted with 18.7 g of α-cyano-3-phenoxybenzyl bromide in a mixed solvent of sodium carbonate, water and toluene for 4 hours at 70° C. to give crude difluoromethoxy ester. This ester was purified by chromatography on a silica gel column to yield the final product having an isomer pair ratio of about 50/50.
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
51.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
NaOH H2O toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#N)=[CH:5][CH:4]=1.[CH:12](Br)([CH3:14])[CH3:13].Br.[OH-:17].[Na+].[OH2:19].C1(C)C=CC=CC=1>>[CH:12]([CH:9]([C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1)[C:10]([OH:19])=[O:17])([CH3:14])[CH3:13] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
53.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Step Two
Name
Quantity
51.4 g
Type
reactant
Smiles
C(C)(C)Br
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Five
Name
NaOH H2O toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].O.C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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